Pei Gao,
Chun Yang,
Zhijie Liang,
Wenhao Wang,
Zhiwei Zhao,
Bibo Hu,
Fuyi Cui
PMID: 30267909
DOI:
10.1016/j.chemosphere.2018.09.115
Abstract
To achieve an enhanced and selective adsorption of steroid estrogens, the n-propyl functionalization was applied to the mesoporous silica material (MCM-41) according to the physico-chemical property analysis of steroid estrogens. Adsorption behaviour and water chemistry effects were evaluated with the most concerned steroid estrogens: estrone (E1), 17β-estradiol (E2) and 17α-ethinyl estradiol (EE2) based on the materials characterization. The results showed the uptakes of E1, E2, and EE2 onto the modified MCM-41 were enhanced and accelerated by the n-propyl functionalization, which was positively correlated with the hydrophobicity of the synthesized materials. Kinetic data fitted the pseudo-second-order model well. Based on the Langmuir model, the maximum adsorption capacities of the n-propyl modified MCM-41 were up to 119.87, 88.38, and 86.91 mg g
for EE2, E1, and E2, respectively. Importantly, both acid and neutral solutions were beneficial to estrogen removal, but ionic strength and humic acid did not affect the estrogen adsorption. The above results suggested that the n-propyl functionalized MCM-41 would be a promising adsorbent for the rapid and efficient removal of estrogens with the selectivity from natural organic matter like humic acid. Mechanism analysis showed the key role of hydrophobic interaction, and it also confirmed the contribution of the carbonylic lone pair electrons of E1, which helped the formation of stronger hydrogen bonds with silicon hydroxyls and enhanced the dipole-dipole interaction between E1 and the synthesized materials.
Dandan Pu,
Huiying Zhang,
Yuyu Zhang,
Baoguo Sun,
Fazheng Ren,
Haitao Chen,
Jinna He
PMID: 31285010
DOI:
10.1016/j.foodres.2019.05.016
Abstract
The purpose of this study was to investigate the aroma release and perception from white bread during oral processing by gas chromatography-ion mobility spectrometry (GC-IMS) and dynamic sensory evaluation of temporal dominance of sensations (TDS). TDS curves indicated that two maximum aroma perception signals, fermentation-like and flour-like attributes, were perceived at the beginning and swallowing, respectively. The fermentation-like, flour-like, and sour attributes were the 3 dominant aromas during oral processing. A total of 35 volatile compounds were detected in the mouth cavity during chewing white bread, 19 of them were confirmed and quantified by using the respective external standard. Based on PLSR analysis, 8 aroma compounds were predicted as potent odorants contributing to the aroma perception from chewing white bread. By application of odor activity values analysis and addition experiments, ethyl butanoate, butyl acetate, hexanal, 3-(methylthio)-propanal, 3-methylbutanal, and 2,3-butanedione were confirmed as the key odorants contributing to the aroma perception during chewing of white bread.
Jordan N Smith,
Kimberly J Tyrrell,
Jeremy P Smith,
Karl K Weitz,
Willem Faber
PMID: 31669189
DOI:
10.1016/j.yrtph.2019.104507
Abstract
The metabolic series approach has successfully linked internal dosimetries of metabolically related compounds reducing cost and time for chemical risk assessments. Here, we developed a physiologically based pharmacokinetic (PBPK) model in rats and humans for the propyl metabolic series including propyl acetate, 1-propanol, propionaldehyde, and propionic acid. Manufacturers use these compounds as organic solvents and intermediates during chemical synthesis. Public exposures can occur through using consumer products containing propyl compounds like cosmetics, aerosol sprays, or foods, and occupational exposures can occur at manufacturing facilities. To develop the PBPK model, we measured in vitro metabolism of propyl acetate in blood and liver S9 fractions. We measured concentrations of propyl compounds in blood following intravenous (iv) infusion of
C-propanol or
C-propionic acid and closed chamber inhalation exposures to propyl acetate or propanol in rats. Using these studies and other published data, we modified an existing PBPK model for the butyl metabolic series to simulate time course concentrations of propyl compounds in rats and humans. Consistent with measured in vitro and in vivo data, the optimized propyl series model predicts rapid clearance of propyl acetate, higher concentrations of propanol in blood from propyl acetate inhalation compared to propanol inhalation in rats but not in humans, and low concentrations of propionic acid in blood from exposures to propyl acetate or propanol. Regulators can use this model as a tool for propyl compound risk assessment by linking internal dosimetries under various exposure scenarios.
Kunal Pal,
Günter Grampp,
Daniel R Kattnig
PMID: 23939826
DOI:
10.1002/cphc.201300435
Abstract
This work aims at elucidating the mechanism of solvation of a radical ion pair (RIP) in a micro-heterogeneous binary solvent mixture using magnetically affected reaction yield (MARY) spectroscopy. For the exciplex-forming 9,10-dimethylanthracene/N,N-dimethylaniline system a comparative, composition-dependent MARY line-broadening study is undertaken in a heterogeneous (toluene/dimethylsulfoxide) and a quasi-homogenous (propyl acetate/butyronitrile) solvent mixture. The half-saturation field extrapolated to zero-quencher concentration, B(1/2), and the self-exchange rate constants are analyzed in the light of solvent dynamical properties of the mixtures and a dielectric continuum solvation model. The dependence of B(1/2) on the solvent composition is explained by cluster formation giving rise to shortened RIP lifetimes. The results are in qualitative agreement with the continuum solvation model suggesting that it could serve as a theoretical basis for quantitative modeling.
Lan-Chun Nie,
Jian-She Sun,
Bao Di
PMID: 16361796
DOI:
Abstract
Aroma volatiles from apple (Malus domestica Borkh. var. Starkrimson) fruit at different stages of maturity were collected by solid adsorbent-Tenax-GC and determined by thermodesorption and GC-MS. Production of propyl acetate, butyl acetate, ethyl 2-methyl-butanoate and total ester volatiles and changes in concentration of the precursors of aroma biosynthsis--free amino acids and fatty acids and activities of lipoxygenases (LOX) and alcohol acetyltransferase (AAT) in apple fruits during ripening were studied. The results showed that propyl acetate and total esters were very low when the endogenous ethylene formation of the fruit was very low. At the stage of the increase in ethylene production, the rate of formation of propyl acetate and total esters increased. Butyl acetate appeared at the beginning of ethylene rise and increased thereafter. Ethyl 2-methyl-butanoate was produced at the beginning of climacteric stage and then increased sharply (Figs.1). These facts suggest that the aroma production is closely related to ethylene production. Among the 14 free amino acids detected in fruit, isoleucine which is considered to be the biosynthetic precursor of some branched chain esters showed a great increase during fruit ripening while the others decreased or remained stable (Table 1). The accumulation of isoleucine suggested that isoleucine supply in fruit may not limit the biosynthesis of esters with branched chain alkyl groups. Concentrations of free fatty acids such as palmitic, linolenic, oleic, linoleic, stearic acids increased before the increase of aroma production, decreased with the increase of aroma production and showed an increase at postclimacteric stages (Fig.2). LOX activity increased at climacteric stages and declined rapidly thereafter. AAT activity increased sharply at the early stage of fruit maturity when the aroma was very low and remained at a stable high level during fruit ripening (Fig.3) indicating that the AAT activity is not the limiting factor for aroma formation in apple fruit.
Corey W Radtke,
Catherine L Polydore,
Stephen B Cox,
George P Cobb
PMID: 15794575
DOI:
10.1016/j.chroma.2005.01.019
Abstract
A solid-phase microextraction (SPME)-GC-MS method for three esters and the corresponding alcohols was tested for responses in accuracy, within-run precision (repeatability), and between-run precision (reproducibility) due to individual operators, individual analysis days, and differing analyte concentrations. At 5 ppm (v/v) [ppmv], three of the six analytes showed significant (p < 0.05) operator effects, while five of six analytes gave a significant effect due to the days of analysis. At 20 ppmv, five of the six analytes gave significant operator and daily effects. At 100 ppmv, all the analytes showed significant daily effects but no operator effects were observed. The repeatability was concentration dependent, with all six analytes combining for an average RSD of 12.1 +/- 6.1% at 1 ppmv, becoming most precise at 50 ppmv at 1.01 +/- 0.45%, then increasing at 100 ppmv to 4.12 +/- 1.88%. The contributors to error trended as: concentration > daily effects > operator.
D LENKE
PMID: 14415690
DOI:
Abstract
A INSERRA,
E ELEFANTE,
C SFOGLIANO
PMID: 14277336
DOI:
Abstract
L AMBROSIO,
A INSERRA,
D BRUNI
PMID: 14012530
DOI:
Abstract
F R DOMER,
W PINTO-SCOGNAMIGLIO
PMID: 14123973
DOI:
10.1002/jps.2600530228
Abstract